REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1.[F:14][C:15]([F:22])([F:21])[C:16](OCC)=[O:17].[N+:23]([CH3:26])([O-])=O.Cl>O1CCCC1.C(O)C.[C].[Pd]>[NH2:23][CH2:26][C:16]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)([OH:17])[C:15]([F:22])([F:21])[F:14] |f:7.8|
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Name
|
|
Quantity
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12.4 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
5.25 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)F
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
4.64 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
3.25 mL
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
palladium-carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[C].[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for another 30 minutes while the temperature
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Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
was gradually raised to room temperature
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1 (v/v/))
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C(F)(F)F)(O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.52 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |